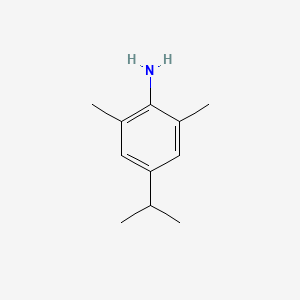

2,6-Dimethyl-4-(propan-2-yl)aniline

Description

Contextualization within the Field of Sterically Hindered Aniline (B41778) Derivatives

Sterically hindered anilines are a critical class of compounds in modern chemistry, primarily utilized as ligands in coordination chemistry and catalysis. The bulky substituents ortho to the amino group create a sterically demanding environment that can stabilize reactive metal centers, influence the coordination geometry of metal complexes, and control the selectivity of catalytic reactions. The synthesis of these hindered anilines can be challenging, but various methods have been developed, including copper-catalyzed amination of arylboronic esters and three-component coupling reactions involving arylboronic acids, tert-butyl nitrite, and alkyl bromides. rsc.orgrsc.orgacs.org These synthetic advancements have made a wide range of sterically encumbered anilines, including 2,6-Dimethyl-4-(propan-2-yl)aniline, more accessible for research.

Significance of the 2,6-Dimethyl and 4-Isopropyl Substitution Pattern for Research Applications

The specific arrangement of substituents on the aniline ring of this compound is crucial to its utility. The two ortho-methyl groups provide significant steric shielding of the amine nitrogen, which is a key factor in its application as a ligand precursor. This steric hindrance can prevent the formation of undesirable dimeric or polymeric metal complexes and can create a well-defined coordination pocket around a metal center, thereby enhancing catalytic activity and selectivity. mdpi.com

The combination of these features makes this compound a valuable synthon for creating ligands with tailored steric and electronic properties for specific catalytic applications.

Overview of Key Research Domains Involving this compound

The primary research application of this compound is in the synthesis of ligands for transition metal catalysis. These ligands, often of the α-diimine or similar classes, are used in conjunction with metals like nickel, palladium, and iron to catalyze a variety of organic transformations.

One major area of application is in olefin polymerization . Late transition metal catalysts derived from bulky anilines like 2,6-diisopropylaniline (B50358) (a close structural relative) have shown remarkable performance in producing polyolefins with specific properties. mdpi.com The steric bulk provided by the ortho-substituents is critical for suppressing chain transfer reactions and achieving high molecular weight polymers. mdpi.com Ligands derived from anilines with similar substitution patterns are investigated for their ability to control polymer microstructure.

Another significant domain is C-H functionalization . Palladium catalysts supported by ligands derived from substituted anilines have been employed in the para-selective olefination of aniline derivatives. nih.gov The tailored steric and electronic environment provided by the ligand can direct the catalytic reaction to a specific position on the substrate, highlighting the importance of ligand design in achieving high selectivity.

Furthermore, derivatives of this aniline have been explored in the development of biologically active molecules . For instance, substituted anilines are used as building blocks in the synthesis of kinase inhibitors for potential therapeutic applications. nih.gov

Chemical and Physical Properties

Below is a table summarizing some of the key computed properties of this compound. nih.gov

| Property | Value |

| Molecular Formula | C₁₁H₁₇N |

| Molecular Weight | 163.26 g/mol |

| IUPAC Name | 2,6-dimethyl-4-propan-2-ylaniline |

| CAS Number | 42014-59-5 |

| InChI Key | BOPMVGRIPMVYHD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1N)C)C(C)C |

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-4-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-7(2)10-5-8(3)11(12)9(4)6-10/h5-7H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPMVGRIPMVYHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573169 | |

| Record name | 2,6-Dimethyl-4-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42014-59-5 | |

| Record name | 2,6-Dimethyl-4-(1-methylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42014-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-4-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2,6 Dimethyl 4 Propan 2 Yl Aniline

Established Synthetic Routes to 2,6-Dimethyl-4-(propan-2-yl)aniline

The primary routes to synthesize this compound revolve around the alkylation of anilines or their precursors. These methods can be broadly categorized into direct alkylation of a substituted aniline (B41778) or a multi-step process involving the synthesis of a substituted benzene (B151609) ring followed by nitration and subsequent reduction.

Alkylation Reactions of Parent Anilines

A common approach involves the Friedel-Crafts alkylation of an aniline derivative. googleapis.comgoogle.com This electrophilic aromatic substitution reaction introduces alkyl groups onto the aromatic ring. For the synthesis of this compound, this could involve the isopropylation of 2,6-dimethylaniline (B139824). The reaction typically employs an alkylating agent, such as an alkyl halide or an alkene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). googleapis.comgoogle.comgoogle.com The choice of alkylating agent can influence the outcome; for instance, either isopropyl chloride or n-propyl chloride can be used to introduce an isopropyl group, as the reaction conditions often lead to the formation of the more stable secondary carbocation intermediate. googleapis.comgoogle.com

Another strategy is the N-alkylation of anilines, which can be achieved using various catalytic systems. researchgate.netnih.gov While this method primarily focuses on substitution at the nitrogen atom, certain conditions can promote ring alkylation. For instance, the use of alcohols as alkylating agents in the presence of specific catalysts can lead to N-alkylation, and in some cases, subsequent or concurrent ring alkylation. researchgate.net

Strategies for Introducing Isopropyl and Methyl Groups onto the Aniline Core

The introduction of both methyl and isopropyl groups can be achieved through sequential alkylation reactions. For example, starting with a suitable aniline, one could first introduce the methyl groups and then the isopropyl group, or vice-versa. The order of these steps can be crucial in achieving the desired isomer with high selectivity.

A prominent method for synthesizing a related compound, 2-methyl-6-isopropylaniline, involves the direct reaction of o-toluidine (B26562) with propylene (B89431) in the presence of aluminum trichloride (B1173362). google.com This one-step process, conducted under elevated temperature and pressure, demonstrates the feasibility of concurrent ortho-alkylation. A similar strategy could be envisioned for 2,6-dimethylaniline to introduce the para-isopropyl group.

An alternative to direct alkylation of the aniline is to build the substituted aromatic ring first, followed by the introduction of the amino group. This often involves the nitration of a precursor like 5-isopropyl-m-xylene, followed by the reduction of the nitro group to an amine. patsnap.comchemsrc.com This multi-step approach can offer better control over the final substitution pattern.

Synthesis of Key Precursors and Intermediates for this compound Derivatization

The synthesis of this compound relies on the availability of key precursors and intermediates. One such critical precursor is 2,6-dimethylaniline (2,6-xylidine). chemsrc.com This compound can be synthesized from 2,6-dimethylphenol (B121312) through an amination reaction in the presence of a catalyst like platinum on a silica-alumina support at high temperatures. prepchem.comgoogle.com Another route to 2,6-dimethylaniline involves the amination of 2,6-dimethylphenol in the vapor phase over an aluminum oxide catalyst. google.com

Another key precursor is 5-isopropyl-m-xylene. chemsrc.com The synthesis of this hydrocarbon can be a starting point for a synthetic route that involves subsequent nitration and reduction to yield the target aniline.

The table below outlines some of the key precursors for the synthesis of this compound.

| Precursor Name | CAS Number | Role in Synthesis |

| 2,6-Dimethylaniline (2,6-Xylidine) | 87-62-7 | Starting material for direct isopropylation. chemsrc.com |

| 5-Isopropyl-m-xylene | 4706-90-5 | Precursor for nitration and subsequent reduction. chemsrc.com |

| Isopropanol (B130326) | 67-63-0 | Alkylating agent or precursor to alkylating agent. chemsrc.com |

| o-Toluidine | 95-53-4 | Starting material for the synthesis of related alkylated anilines. google.com |

| Propylene | 115-07-1 | Alkylating agent for Friedel-Crafts reactions. google.com |

| 2,6-Dimethylphenol | 576-26-1 | Precursor for the synthesis of 2,6-dimethylaniline. prepchem.comgoogle.com |

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, pressure, catalyst type and concentration, and the molar ratio of reactants.

In the synthesis of 2-methyl-6-isopropylaniline from o-toluidine and propylene, a study found that a reaction temperature of 140°C, a reaction time of 4 hours, and a specific concentration of aluminum trichloride catalyst led to a product purity of over 98.5% and a yield of 20%. google.com While this yield may seem modest, the one-step nature of the synthesis offers an advantage.

For Friedel-Crafts alkylations, the reaction temperature is a critical factor. googleapis.com Temperatures are often kept in the range of -30 to 80°C to control the selectivity of the reaction and minimize the formation of byproducts. googleapis.com The molar ratio of the Lewis acid catalyst to the aniline substrate is also important, with a slight excess of the catalyst sometimes being used to drive the reaction to completion. google.com

The choice of solvent can also impact the reaction. While some alkylations are carried out in excess liquid hydrogen fluoride, which acts as both a catalyst and a solvent, others may use inert solvents like toluene. googleapis.comgoogle.com The work-up procedure, including quenching the reaction and separating the product, is also vital for obtaining a high-purity final product. google.com

The table below presents a summary of reaction conditions from a study on the synthesis of a related compound, 3-methyl-4-isopropylaniline, which highlights the influence of the alkylating agent and temperature.

| Alkylating Agent | Catalyst | Temperature | Conversion of Starting Material | Selectivity for Desired Product |

| Propene | HF | Room Temperature | 53% | 62% |

| Isopropanol | HF | 80°C | 60% | 60% |

Data adapted from a comparative study on the synthesis of 3-methyl-4-isopropylaniline. googleapis.com

Exploration of Sustainable and Green Chemistry Approaches for Production

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis. mdpi.comresearchgate.netresearchgate.net This includes the use of greener solvents, reusable catalysts, and processes with higher atom economy and lower energy consumption. mdpi.comacs.org

For the synthesis of substituted anilines, several green chemistry approaches are being explored. One area of focus is the use of solid acid catalysts, such as zeolites, to replace traditional Lewis acids like aluminum chloride. google.com Zeolites are often more environmentally benign, easier to handle, and can be regenerated and reused, which reduces waste. google.com Acidic zeolites with specific pore sizes have shown selectivity for the N-alkylation of anilines, and this technology could potentially be adapted for ring alkylation. google.com

Another sustainable approach is the use of biocatalysis. mdpi.com While not yet widely reported for the direct synthesis of this compound, enzyme-catalyzed reactions are gaining traction in the pharmaceutical industry for their high selectivity and mild reaction conditions. mdpi.comresearchgate.net

Solvent-free or "neat" reaction conditions are also being investigated to minimize waste and environmental impact. mdpi.com Mechanochemical methods, where reactions are induced by grinding, offer a potential solvent-free route for amine synthesis. mdpi.com Additionally, the use of visible light as an energy source for N-alkylation of anilines represents an eco-friendly alternative to traditional heating methods. nih.gov

The development of catalytic systems that operate under milder conditions, such as lower temperatures and pressures, is another key aspect of green chemistry. This not only reduces energy consumption but can also improve the safety of the process. researchgate.net The principles of green chemistry encourage the design of synthetic routes that are not only efficient but also minimize their impact on the environment and human health. researchgate.net

Reaction Chemistry and Mechanistic Investigations of 2,6 Dimethyl 4 Propan 2 Yl Aniline

Fundamental Reactivity Patterns of the Aromatic Amine Moiety in 2,6-Dimethyl-4-(propan-2-yl)aniline

The chemical behavior of this compound is largely dictated by the interplay between the electron-donating amino group and the sterically demanding alkyl substituents. These features govern the accessibility and reactivity of various sites within the molecule.

Electrophilic Aromatic Substitution Pathways at the Para-Position

The amino group is a potent activating group in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles to the ortho and para positions. wikipedia.org In the case of this compound, the para-position is already occupied by an isopropyl group. The two ortho positions are sterically shielded by the methyl groups. This substitution pattern significantly influences the course of EAS reactions.

While direct substitution at the para-position is blocked, electrophilic attack can still occur at the unoccupied meta-positions (C3 and C5). However, these positions are electronically disfavored due to the strong ortho, para-directing nature of the amine functionality. Consequently, forcing conditions may be required to achieve substitution at these sites, often leading to a mixture of products or rearrangement reactions.

One common electrophilic substitution, halogenation, illustrates this principle. For instance, the bromination of similarly structured 2,6-dialkylanilines typically yields the 4-bromo derivative. chemistrysteps.com However, with the para-position blocked in this compound, bromination would be expected to be significantly slower and potentially lead to substitution at the meta-positions or side-chain halogenation under radical conditions.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-2,6-dimethyl-4-(propan-2-yl)aniline | Meta-substitution due to steric hindrance at ortho positions and blockage of the para position. |

| Halogenation | Br₂, FeBr₃ | 3-Bromo-2,6-dimethyl-4-(propan-2-yl)aniline | Similar to nitration, meta-substitution is favored. |

| Sulfonation | Fuming H₂SO₄ | 3-Sulfonyl-2,6-dimethyl-4-(propan-2-yl)aniline | Meta-substitution is the most probable outcome. |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Low yield or complex mixture | The amino group can coordinate with the Lewis acid catalyst, deactivating the ring. Steric hindrance further complicates the reaction. |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Low yield or complex mixture | Similar to alkylation, catalyst coordination and steric hindrance are major obstacles. |

Nucleophilic Reactions Involving the Amino Group

The amino group in this compound possesses a lone pair of electrons, rendering it nucleophilic. It can readily participate in reactions with various electrophiles. However, the steric bulk of the adjacent ortho-methyl groups can modulate its nucleophilicity. masterorganicchemistry.com

Common nucleophilic reactions of anilines include acylation, alkylation, and diazotization. The steric hindrance from the ortho-methyl groups in this compound would be expected to decrease the rate of these reactions compared to unhindered anilines. masterorganicchemistry.com

For example, N-alkylation with aldehydes via reductive amination is a feasible transformation for sterically hindered anilines like 2,6-diethylaniline, suggesting that this compound could undergo similar reactions. jocpr.com Diazotization, the reaction with nitrous acid to form a diazonium salt, is a fundamental reaction of primary aromatic amines and should be possible, although the stability of the resulting diazonium salt might be influenced by the substitution pattern.

Oxidative Transformations of this compound and its Derivatives

The oxidation of anilines can lead to a variety of products, including nitrosobenzenes, nitrobenzenes, azoxybenzenes, azobenzenes, and polymeric materials. The specific outcome depends on the oxidant and reaction conditions. nih.gov For this compound, the presence of alkyl groups on the ring introduces additional sites for oxidation.

The amino group can be oxidized to a nitro group. Furthermore, the benzylic positions of the methyl and isopropyl groups are susceptible to oxidation under strong oxidizing conditions, potentially leading to carboxylic acids or ketones. libretexts.org The electrochemical oxidation of aniline (B41778) derivatives has been studied, and the mechanisms often involve the formation of radical cations. nih.gov

Reductive Pathways and Product Diversification from this compound

The reduction of derivatives of this compound, particularly nitro derivatives, provides a route to diversify its chemical space. The reduction of aromatic nitro compounds to the corresponding anilines is a well-established and widely used transformation in organic synthesis. wikipedia.orgcommonorganicchemistry.com

Should a nitro group be introduced at the 3-position via electrophilic nitration, its subsequent reduction would yield 2,6-Dimethyl-4-(propan-2-yl)benzene-1,3-diamine. A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., H₂/Pd-C), metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl), and other reagents like sodium hydrosulfite. wikipedia.orgcommonorganicchemistry.com The choice of reagent can be critical to ensure chemoselectivity if other reducible functional groups are present in the molecule.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent | Conditions | Selectivity |

| H₂/Pd, Pt, or Ni | Catalytic | High efficiency, but can also reduce other functional groups like alkenes and alkynes. |

| Fe, Zn, Sn in acid | Stoichiometric | Often chemoselective for the nitro group. |

| Na₂S₂O₄ | Aqueous solution | Mild and can be selective. |

| LiAlH₄ | Ethereal solvent | Generally not used for aromatic nitro groups as it can lead to azo compounds. commonorganicchemistry.com |

Influence of Steric Hindrance from ortho-Methyl and para-Isopropyl Groups on Reaction Mechanisms

The steric bulk of the two ortho-methyl groups and the para-isopropyl group profoundly influences the reaction mechanisms of this compound. This steric hindrance can:

Dictate Regioselectivity: As discussed in the context of electrophilic aromatic substitution, the bulky ortho-substituents effectively block attack at the ortho positions, forcing reactions to occur at the less sterically encumbered meta-positions.

Decrease Reaction Rates: The approach of reagents to the amino group and the aromatic ring can be impeded, leading to slower reaction rates compared to less hindered anilines. masterorganicchemistry.com This is particularly relevant for bimolecular reactions where the transition state involves the close proximity of the aniline and the reacting species.

Alter Transition State Geometries: The steric strain imposed by the alkyl groups can lead to distorted transition states, potentially favoring alternative reaction pathways or influencing the stereochemical outcome of reactions.

Detailed Mechanistic Elucidation of Reactions Involving this compound in Complex Chemical Systems

The detailed mechanistic elucidation of reactions involving this compound in complex systems requires a combination of experimental and computational techniques. Due to the limited specific literature on this compound, mechanistic insights are often drawn from studies of analogous, sterically hindered anilines.

For instance, in N-H insertion reactions catalyzed by transition metals, the steric bulk of the aniline can significantly impact the efficiency and selectivity of the process. Studies on sterically hindered anilines like 1,3,5-trimethylaniline have shown that such reactions can still proceed with high yields, suggesting that the electronic activation provided by the aniline can overcome some degree of steric hindrance. acs.org

Mechanistic investigations would likely involve:

Kinetic Studies: To determine the order of the reaction with respect to each reactant and to quantify the effect of the steric hindrance on the reaction rate.

Isotope Labeling Studies: To probe the involvement of specific bonds in the rate-determining step, for example, by using deuterated substrates.

Computational Modeling (DFT): To map out the potential energy surface of the reaction, identify transition states, and rationalize the observed regioselectivity and reactivity based on calculated energy barriers.

By analogy with other 2,6-dialkylanilines, it can be inferred that reactions at the amino group will be sensitive to the steric environment, and reactions on the aromatic ring will be directed away from the bulky ortho-substituents.

Applications of 2,6 Dimethyl 4 Propan 2 Yl Aniline in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Molecule Construction

2,6-Diisopropylaniline (B50358) is a fundamental starting material for the synthesis of larger, more complex molecules that find use in various industrial applications. Its role as an intermediate is crucial for producing a range of products, from agrochemicals to pharmaceuticals and polymers. google.com

One notable application is in the production of triarylmethane and diarylmethane compounds. google.com These molecules are valuable as intermediates in the manufacturing of polymers, adhesives, and paints. google.com The synthesis involves reacting the alkyl- or arylsulfonate salt of 2,6-diisopropylaniline with an aryl or alkyl aldehyde. google.com This highlights the function of the aniline (B41778) as a foundational scaffold upon which larger molecular architectures are built. Furthermore, it is a key intermediate in the production of certain novel pesticides and has applications in synthesizing antihypertensive drugs. google.com

Role in the Preparation of Advanced Organic Intermediates

The transformation of 2,6-diisopropylaniline into more elaborate intermediates is a common strategy in multi-step synthesis. These intermediates are often designed to introduce specific steric or electronic properties into a final target molecule.

A prominent example is the synthesis of N-cyclohexyl-2,6-diisopropylaniline (CyanH). orgsyn.org This is achieved through the reductive amination of cyclohexanone (B45756) with 2,6-diisopropylaniline. orgsyn.org The resulting secondary amine, CyanH, serves as a precursor to the powerful anilide base, LiCyan, which is effective in the dehydrogenation of amides. orgsyn.org

Another key transformation is its condensation with diketones. For instance, it reacts with triacetylmethane (B1294483) in the presence of an acid catalyst to yield 3-[1-(2,6-diisopropylphenylamino)ethylidene]pentane-2,4-dione, a specialized diketone derivative. sigmaaldrich.commedchemexpress.com The compound can also be alkylated at the 4-position; reacting 2,6-diisopropylaniline with isobutene in the presence of a catalyst like montmorillonite (B579905) clay or aluminum chloride produces 4-t-butyl-2,6-diisopropylaniline. google.com

Table 2: Selected Examples of Advanced Intermediates from 2,6-Diisopropylaniline

| Reactant(s) | Product Intermediate | Application of Intermediate |

|---|---|---|

| 2,6-Diisopropylaniline, Cyclohexanone, NaBH₄ | N-Cyclohexyl-2,6-diisopropylaniline (CyanH) | Precursor for the anilide base LiCyan orgsyn.org |

| 2,6-Diisopropylaniline, Triacetylmethane | 3-[1-(2,6-diisopropylphenylamino)ethylidene]pentane-2,4-dione | Advanced diketone derivative sigmaaldrich.commedchemexpress.com |

| 2,6-Diisopropylaniline, Isobutene, AlCl₃ | 4-t-Butyl-2,6-diisopropylaniline | Substituted aniline for further synthesis google.com |

Derivatization Strategies for Functional Materials Synthesis

Derivatization of 2,6-diisopropylaniline is a key pathway to functional materials, where the bulky aniline moiety imparts specific physical and chemical properties.

2,6-Diisopropylaniline is an important intermediate used in the synthesis of synthetic resins and plastics. medchemexpress.comchemicalbook.com Its derivatives, such as the triarylmethanes produced from its sulfonate salts, are explicitly mentioned as raw materials for polymers. google.com These applications leverage the robust nature of the aniline derivative to build large, stable polymeric structures. It is also used in the synthesis of carbodiimides, which can act as stabilizers in polymers like polyurethane. medchemexpress.comchemicalbook.com

The sterically demanding nature of the 2,6-diisopropylphenyl group is instrumental in directing the formation of complex, non-covalent structures. This is particularly evident in the chemistry of its lithium derivatives. For example, the lithium salt of the NacNac ligand (derived from 2,6-diisopropylaniline, see section 4.4.1) can form discrete monomeric, dimeric, or even complex dodecameric structures depending on the solvent and crystallization conditions. rsc.org In the dodecamer, the association is controlled by interactions between the lithium ions and the diisopropylphenyl (Dipp) rings of adjacent units, showcasing how the aniline building block can dictate higher-order assembly. rsc.org

Synthesis of Specialized Chemical Reagents and Auxiliary Compounds

A major application of 2,6-diisopropylaniline is in the synthesis of ligands for coordination chemistry and catalysis. The bulky 2,6-diisopropylphenyl groups are highly effective at creating a sterically crowded coordination pocket around a metal center, which can stabilize reactive species and influence catalytic selectivity.

2,6-Diisopropylaniline is a go-to building block for a variety of important ligand classes. wikipedia.org It is frequently used in the preparation of multitopic Schiff-base ligand precursors. sigmaaldrich.comchemicalbook.com

NacNac Ligands: Condensation of 2,6-diisopropylaniline with 1,3-diketones like acetylacetone (B45752) yields β-diketiminate ligands, commonly known as NacNac ligands. wikipedia.orgwikipedia.org These anionic bidentate ligands are renowned for their ability to stabilize metals in low-valent states due to the steric bulk of the diisopropylphenyl substituents. wikipedia.orgcuvillier.de

Diiminopyridine (DIP) Ligands: In a similar fashion, condensation with 2,6-diacetylpyridine (B75352) produces tridentate pincer ligands known as diiminopyridines (DIPs). wikipedia.orgwikipedia.org Iron and cobalt complexes of these ligands are active catalysts for reactions such as ethylene (B1197577) polymerization and hydrogenation. wikipedia.org

N-Heterocyclic Carbene (NHC) Precursors: The compound is used to prepare precursors for N-heterocyclic carbenes (NHCs). sigmaaldrich.comchemicalbook.com These NHCs are powerful ligands for transition metals like palladium, forming catalysts used in cross-coupling reactions such as α-arylation of ketones and Suzuki couplings. sigmaaldrich.comsigmaaldrich.com

Imido Ligands: 2,6-Diisopropylaniline is a source of the bulky 2,6-diisopropylphenylimido ligand in high-oxidation-state transition metal chemistry. These imido complexes are key components of Schrock-type olefin metathesis catalysts. wikipedia.org

Other Reagents: It is also employed in the preparation of organocatalysts based on naphthalene (B1677914) diimides (NDIs) and specific NSN-donor proligands. sigmaaldrich.comchemicalbook.com

Table 3: Ligand Synthesis from 2,6-Diisopropylaniline

| Co-reactant | Ligand Class / Reagent Type |

|---|---|

| Acetylacetone (a 1,3-diketone) | NacNac (β-diketiminate) Ligands wikipedia.orgwikipedia.org |

| 2,6-Diacetylpyridine | Diiminopyridine (DIP) Pincer Ligands wikipedia.orgwikipedia.org |

| Glyoxal / Chloroform | N-Heterocyclic Carbene (NHC) Precursors sigmaaldrich.comchemicalbook.com |

| Metal precursors (e.g., Mo, W) | Transition Metal Imido Complexes (Schrock Carbene component) wikipedia.org |

Intermediate in the Synthesis of Active Chemical Entities

2,6-Dimethyl-4-(propan-2-yl)aniline, a substituted aniline derivative, holds potential as a crucial intermediate in the synthesis of various active chemical entities. Its structural features, including the reactive amine group and the substituted aromatic ring, make it a valuable building block for the construction of more complex molecules with biological or material science applications. While direct, publicly documented large-scale synthesis of major commercial active ingredients using this specific aniline is not widespread, its structural similarity to other key industrial intermediates points to its significant potential.

The utility of substituted anilines is well-established in the pharmaceutical and agrochemical industries. For instance, the structurally related compound, 2,6-diisopropylaniline, is a key intermediate in the synthesis of the widely used insecticide and acaricide, Diafenthiuron. nbinno.com This underscores the importance of the 2,6-dialkyl substitution pattern on the aniline ring for the synthesis of active compounds.

Furthermore, another related compound, 2,6-diisopropylaniline, is a precursor in a patented method for the preparation of high-purity Propofol google.com, a widely used intravenous anesthetic agent. The synthesis involves the diazotization of the aniline followed by hydrolysis to the corresponding phenol (B47542). This transformation highlights a potential synthetic route where this compound could be converted to its corresponding phenol, a potential precursor to novel pharmaceutical agents.

The following table provides a summary of active chemical entities synthesized from structurally similar aniline precursors, illustrating the potential applications of this compound.

| Precursor Compound | Active Chemical Entity | Application |

| 2,6-Diisopropylaniline | Diafenthiuron | Insecticide, Acaricide |

| 2,6-Diisopropylaniline | Propofol | Intravenous Anesthetic |

While specific research detailing the direct use of this compound as an intermediate for currently marketed drugs is limited in publicly available literature, its structural analogy to key precursors suggests its viability as a building block for the discovery and development of new active chemical entities. The presence of the isopropyl group at the para position, in addition to the two methyl groups at the ortho positions, can influence the pharmacokinetic and pharmacodynamic properties of the final active molecule. Researchers may explore its use in generating new libraries of compounds for high-throughput screening in drug discovery programs.

2,6 Dimethyl 4 Propan 2 Yl Aniline in Catalysis and Ligand Design

Design and Synthesis of 2,6-Dimethyl-4-(propan-2-yl)aniline-Derived Ligands for Metal Catalysis

The strategic design of ligands is paramount in controlling the outcome of metal-catalyzed transformations. The aniline (B41778) derivative this compound offers a scaffold that allows for the fine-tuning of the catalyst's immediate coordination sphere, thereby influencing its activity, selectivity, and stability.

Coordination Chemistry and Ligand Architectures

Ligands derived from this compound are frequently employed in the synthesis of chelating ligands, particularly α-diimine ligands. These are typically synthesized through the condensation reaction of the aniline with an α-dicarbonyl compound. The resulting N,N'-chelating ligands can then be coordinated to various transition metals, such as nickel and palladium.

The coordination of these ligands to a metal center creates a specific geometric arrangement that is crucial for catalysis. For instance, α-diimine ligands derived from bulky anilines form complexes with late transition metals where the metal center is in a distorted tetrahedral or square planar geometry. The bulky 2,6-dimethyl and 4-isopropyl groups on the aniline moiety play a critical role in creating a sterically hindered environment around the metal. This steric shielding can prevent catalyst deactivation pathways, such as bimolecular decomposition, and influence the coordination and insertion of substrates.

While direct crystallographic data for complexes of this compound-derived ligands are not extensively reported in publicly available literature, the coordination chemistry can be inferred from closely related structures. For example, α-diimine nickel complexes with N-aryl groups like 2,6-diisopropylphenyl have been shown to adopt geometries that are highly effective in olefin polymerization. rsc.org It is anticipated that ligands from this compound would exhibit similar coordination behavior, leading to robust and active catalysts.

Steric and Electronic Tuning of Ligand Properties for Catalytic Performance

The substitution pattern of this compound is key to its utility in ligand design. The two methyl groups in the ortho positions provide significant steric bulk, which is a critical factor in many catalytic applications. This steric hindrance can influence the regioselectivity and stereoselectivity of a reaction by controlling the approach of the substrate to the metal center.

The systematic variation of substituents on the aniline ring allows for the creation of a library of ligands with graded steric and electronic properties. This enables the optimization of a catalyst for a specific transformation. The choice of this compound as a ligand precursor is driven by the desire to balance these steric and electronic factors to achieve high catalytic performance. One study on the synthesis of new ligand substituents for iron-based polyethylene (B3416737) production specifically selected 4-isopropyl-2,6-dimethylaniline for its promising steric and electronic characteristics.

Applications in Homogeneous Catalysis

Ligands derived from this compound are primarily utilized in homogeneous catalysis, where the catalyst is in the same phase as the reactants. The tunability of these ligands makes them suitable for a range of important organic transformations.

Asymmetric Catalysis Employing this compound-Based Chiral Ligands

The development of chiral ligands is central to asymmetric catalysis, which aims to produce one enantiomer of a chiral product selectively. While specific examples of chiral ligands derived directly from this compound are not widespread in the literature, the principles of their design can be extrapolated from analogous systems. Chiral information can be introduced into the ligand backbone, often through the use of chiral di-imines or by incorporating a chiral center in the substituents.

For instance, C2-symmetric ligands, which possess a twofold axis of rotation, are often effective in asymmetric catalysis as they can reduce the number of possible diastereomeric transition states. nih.gov A hypothetical chiral ligand derived from this compound could involve the use of a chiral diketone in the condensation step, leading to a chiral α-diimine ligand. Such a ligand, when complexed to a metal like palladium or rhodium, could be applied in asymmetric reactions such as hydrogenations, hydrosilylations, or carbon-carbon bond-forming reactions. The bulky framework provided by the aniline would be crucial in creating a well-defined chiral pocket around the metal center, thereby inducing high enantioselectivity.

Cross-Coupling and C-H Functionalization Reactions Facilitated by Derived Catalysts

Catalysts bearing bulky ligands are known to be highly effective in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. sigmaaldrich.com The steric bulk of ligands derived from this compound can promote the reductive elimination step and stabilize the active catalytic species, leading to higher turnover numbers and efficiency. Palladium complexes with bulky α-diimine ligands have shown promise in reductive Heck cross-coupling reactions. acs.org The "bulky-yet-flexible" nature of certain ligands can be advantageous in these transformations. acs.org

Similarly, in the burgeoning field of C-H functionalization, catalysts that can selectively activate and functionalize otherwise inert C-H bonds are of great interest. Nickel-photoredox catalysis has been employed for the C-H functionalization of amines with aryl halides. rsc.org The success of these reactions often relies on the use of carefully designed ligands that can facilitate the desired bond-forming steps while suppressing side reactions. While direct application of this compound-derived catalysts in this specific context is not extensively documented, the steric and electronic profile of such ligands makes them promising candidates for future development in this area.

Role in Heterogeneous Catalytic Systems

While ligands derived from this compound are predominantly used in homogeneous catalysis, there is potential for their application in heterogeneous systems. Heterogeneous catalysts offer advantages in terms of catalyst separation and recycling.

One approach to creating a heterogeneous catalyst is to immobilize a homogeneous catalyst onto a solid support. For example, a metal complex bearing a ligand derived from this compound could be anchored to a polymer, silica (B1680970), or another inorganic material. Polyaniline itself has been used as a support for metal catalysts in various "green" synthesis reactions. researchgate.net The functionalization of a support with aniline derivatives can provide a platform for the synthesis of supported metal catalysts. semanticscholar.orgnih.gov

Another strategy involves the use of metal-organic frameworks (MOFs) where the organic linkers are functionalized with catalytically active sites. A linker incorporating the this compound moiety could be used to construct a MOF with well-defined catalytic pockets. Such a heterogeneous catalyst could potentially exhibit the high activity and selectivity of its homogeneous counterpart while allowing for easy recovery and reuse. The oxidative dimerization of anilines has been demonstrated using heterogeneous sulfonic acid catalysts, showcasing the potential for aniline-based chemistry in heterogeneous systems. rsc.org

Organocatalytic Applications of this compound Derivatives

There is no available research data on the use of this compound or its derivatives in organocatalytic applications.

Catalytic Activity in Polymerization Processes

There is no available research data detailing the catalytic activity of this compound in any polymerization processes.

Computational and Theoretical Investigations of 2,6 Dimethyl 4 Propan 2 Yl Aniline

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering a detailed picture of electron distribution and its implications for molecular stability and reactivity.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. epfl.ch It is a widely used tool for predicting the ground state properties of molecules. DFT calculations, often employing basis sets like 6-31G(d,p) or 6-311++G(d,p) with functionals such as B3LYP, can be used to determine the optimized geometry of 2,6-dimethyl-4-(propan-2-yl)aniline. science.govnih.gov These calculations can predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule in its lowest energy state.

Substituents on the aniline (B41778) ring are known to influence the geometry of the amino group. For instance, electron-donating groups tend to increase the C-N bond length and can affect the out-of-plane angle of the NH2 group. In the case of this compound, the methyl and isopropyl groups, both being electron-donating, would be expected to influence these geometric parameters.

Table 1: Representative Calculated Ground State Properties of Substituted Anilines

| Property | Aniline (unsubstituted) | p-toluidine (4-methylaniline) |

| C-N Bond Length (Å) | ~1.40 | ~1.39 |

| NH2 Out-of-Plane Angle (°) | ~37-46 | Varies with substituent |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a cornerstone for understanding chemical reactivity. numberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are crucial descriptors of a molecule's reactivity and kinetic stability. numberanalytics.commalayajournal.org

A smaller HOMO-LUMO gap generally indicates higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more prone to engage in chemical reactions. numberanalytics.com FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. malayajournal.org The HOMO, being the electron-donating orbital, indicates regions susceptible to electrophilic attack, while the LUMO, the electron-accepting orbital, points to sites for nucleophilic attack. malayajournal.orgresearchgate.net For this compound, the electron-rich aromatic ring and the nitrogen atom of the amino group are expected to be key regions of high HOMO density.

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; an indicator of molecular stability and reactivity. |

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Interactions

While quantum chemical calculations often focus on static molecules, molecular dynamics (MD) simulations provide insights into the dynamic nature of molecules over time. nih.gov MD simulations can be used to explore the conformational landscape of this compound, revealing the different shapes the molecule can adopt and the energetic barriers between these conformations. This is particularly relevant for understanding the flexibility of the isopropyl group and the potential for hindered rotation of the amino group due to the ortho-methyl substituents.

Furthermore, MD simulations can shed light on intermolecular interactions. By simulating a system containing multiple molecules of this compound, or its interaction with solvent molecules, researchers can study how these molecules interact with each other. These simulations can reveal information about hydrogen bonding, van der Waals forces, and π-π stacking interactions, which are crucial for understanding the bulk properties of the compound.

Computational Insights into Reaction Pathways and Transition State Geometries

Computational chemistry is an invaluable tool for mapping out the intricate details of chemical reactions. For this compound, theoretical methods can be employed to investigate various potential reaction pathways, such as electrophilic aromatic substitution or reactions involving the amino group.

By calculating the potential energy surface for a given reaction, chemists can identify the most energetically favorable route from reactants to products. A critical aspect of this is the characterization of transition state geometries—the high-energy structures that exist at the peak of the reaction energy barrier. Determining the geometry and energy of the transition state is key to understanding the reaction mechanism and predicting the reaction rate. For instance, in an electrophilic substitution reaction on the aniline ring, computational studies could pinpoint the structure of the sigma complex intermediate and the transition states leading to its formation and subsequent deprotonation.

Predictive Modeling of Structure-Reactivity and Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or physical properties of chemical compounds based on their molecular structure. researchgate.net These models are built by finding a mathematical relationship between calculated molecular descriptors and experimentally determined activities or properties.

For this compound, QSAR studies could be employed to predict its potential biological activities by comparing its structural and electronic features to those of known bioactive molecules. Similarly, QSPR models could predict physical properties like boiling point, solubility, or partition coefficient. The descriptors used in these models can be derived from DFT calculations and include electronic properties (like HOMO/LUMO energies), steric parameters, and topological indices.

Theoretical Prediction and Spectroscopic Validation of Molecular Properties

Computational methods allow for the theoretical prediction of various spectroscopic properties, which can then be compared with experimental data for validation. For instance, theoretical vibrational frequencies can be calculated using DFT and compared to experimental data from infrared (IR) and Raman spectroscopy. science.govnih.gov This comparison can aid in the assignment of vibrational modes to specific molecular motions.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach and compared with experimental ¹H and ¹³C NMR spectra. science.gov Ultraviolet-Visible (UV-Vis) absorption spectra can be predicted using Time-Dependent DFT (TD-DFT), providing insights into the electronic transitions occurring within the molecule. science.gov The close agreement between calculated and experimental spectra serves to validate the computational model and provides a deeper understanding of the molecule's structure and electronic properties.

Advanced Analytical Techniques for Research on 2,6 Dimethyl 4 Propan 2 Yl Aniline and Its Derivatives

Advanced Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural characterization of 2,6-dimethyl-4-(propan-2-yl)aniline and its derivatives. Each technique offers unique insights into the molecular framework, from the connectivity of atoms to the electronic environment and vibrational modes.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of 2,6-dimethylaniline (B139824). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Similarly, ¹³C NMR spectroscopy provides valuable data on the carbon skeleton. The chemical shifts of the carbon atoms in the aromatic ring and the substituent groups help to confirm the molecular structure. For derivatives of 2,6-dimethylaniline, the signals for the aromatic carbons, the methyl carbons, and the carbons of other substituents can be assigned based on their characteristic chemical shift ranges and coupling patterns. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for 2,6-Dimethylaniline. chemicalbook.comchemicalbook.com

| Proton Type | Chemical Shift (ppm) in CDCl₃ |

|---|---|

| Aromatic (CH) | 6.93, 6.62 |

| Amine (NH₂) | 3.46 |

| Methyl (CH₃) | 2.155 |

Note: Data is for the related compound 2,6-dimethylaniline and serves as a reference.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would correspond to its molecular weight of 163.26 g/mol . nih.gov

The fragmentation of the molecular ion provides a fingerprint that is characteristic of the compound's structure. In the case of substituted anilines like 2,6-dimethylaniline, common fragmentation pathways involve the loss of a methyl group or other substituents. For 2,6-dimethylaniline (molecular weight 121.18 g/mol ), prominent peaks are often observed at m/z values corresponding to the loss of a methyl radical (M-15) and other fragments. nist.govrestek.com For instance, the mass spectrum of 2,6-xylidine (2,6-dimethylaniline) shows a base peak at m/z 121, corresponding to the molecular ion, and significant fragments at m/z 106, 77, and others, which can be attributed to specific bond cleavages within the ion. restek.com

The fragmentation pattern of 2,2-dimethylpropane, while a different class of compound, illustrates the principle of fragmentation based on bond strength, where the most stable carbocations form the most abundant peaks. docbrown.info A similar principle applies to aniline (B41778) derivatives, where cleavage of C-C bonds is common. docbrown.info

Table 2: Key Mass Spectrometry Data for 2,6-Dimethylaniline. restek.com

| m/z Value | Relative Intensity | Possible Fragment |

|---|---|---|

| 121 | 100 | [C₈H₁₁N]⁺ (Molecular Ion) |

| 106 | ~56 | [M - CH₃]⁺ |

| 77 | ~12 | [C₆H₅]⁺ |

Note: Data is for the related compound 2,6-dimethylaniline and serves as a reference.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a "vibrational fingerprint," which is unique to the compound and can be used for identification and structural analysis.

For aniline derivatives, characteristic IR absorption bands are associated with specific functional groups. For instance, the N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. The C-N stretching vibration is usually observed around 1250-1350 cm⁻¹. ias.ac.in Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the C-H bending vibrations give rise to bands in the fingerprint region (below 1500 cm⁻¹). ias.ac.in

In a study of 2,4-dimethylaniline, a compound structurally related to the subject of this article, the C-NH₂ stretch was observed as a strong band in both the IR and Raman spectra at 1275 cm⁻¹. ias.ac.in The C-X stretching modes (where X is a substituent) can couple with other vibrational modes, influencing their frequencies. ias.ac.in For 2,6-dimethylaniline, an IR spectrum would show characteristic peaks corresponding to its specific vibrational modes. chemicalbook.comnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λ_max) is characteristic of the chromophores present in the molecule.

For aromatic compounds like this compound, the UV-Vis spectrum is dominated by absorptions due to π → π* transitions within the benzene (B151609) ring. The position and intensity of these absorption bands can be influenced by the nature and position of substituents on the ring. The presence of the amino group and alkyl substituents on the benzene ring will affect the energy of the electronic transitions and thus the λ_max values. Spectral data for related compounds, such as 4-iodo-2,6-dimethylaniline, is available in spectral databases and can provide an indication of the expected absorption regions. nih.gov

High-Performance Chromatographic Techniques for Separation and Purity Analysis

Chromatographic techniques are essential for the separation of this compound from reaction mixtures, for its purification, and for the quantitative determination of its purity. Both gas and liquid chromatography are widely employed for these purposes.

Gas Chromatography (GC) and Liquid Chromatography (LC) Method Development

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of aniline derivatives, GC coupled with a mass spectrometer (GC-MS) is a common approach. researchgate.net The development of a GC method involves optimizing parameters such as the type of column, the temperature program, and the carrier gas flow rate to achieve good separation of the analyte from any impurities. For some aniline derivatives, derivatization may be necessary to improve their volatility and thermal stability for GC analysis. researchgate.net

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the separation and analysis of a wide range of compounds, including those that are not suitable for GC. Reversed-phase HPLC is a common mode used for the analysis of aniline derivatives. sielc.com Method development in HPLC involves selecting an appropriate stationary phase (e.g., C18), a mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid), and a detector (e.g., UV-Vis or MS). sielc.com The conditions are optimized to achieve the desired resolution, peak shape, and analysis time. Studies comparing GC-MS and LC-MS/MS for the analysis of aniline derivatives in water have shown that both techniques can provide accurate quantification, with LC-MS/MS offering the advantage of direct injection without the need for extraction. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-dimethyl-N-phenylaniline |

| 4-methoxy-2-methyl-N-phenylaniline |

| 3,4-dimethyl-N-phenylaniline |

| N-phenylnaphthalen-2-amine |

| 2,6-dimethylaniline |

| 2,4-dimethylaniline |

| 4-iodo-2,6-dimethylaniline |

| 2,2-dimethylpropane |

| p-toluidine |

| meta-toluidine |

| ortho-toluidine |

| p-cyanoaniline |

| p-aminophenol |

| 2-aminoethanethiol |

| Benzylamine |

| Allylamine |

| Propargylamine |

| Diallylamine |

| 3-(2,6-Dimethyl-4-pyridyl)aniline |

| 2,6-dimethyl-4-(perfluoropropan-2-yl)aniline |

Chiral Chromatography for Enantiomeric Purity Assessment

While this compound is an achiral molecule, many of its derivatives, particularly those synthesized for applications in catalysis or materials science, may possess chiral centers. The assessment of enantiomeric purity in these chiral derivatives is critical, as different enantiomers can exhibit distinct biological activities or chemical properties. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for this purpose. thieme-connect.de

The principle of chiral chromatography relies on the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and thus, separation. mz-at.de The choice of CSP is paramount for achieving successful enantioseparation. Common types include polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support) and cyclodextrin-based CSPs. mz-at.deresearchgate.net The selection of the mobile phase, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is also crucial for optimizing resolution. researchgate.net

For many aniline derivatives, pre-column derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated on a standard achiral reversed-phase column. nih.gov However, direct separation on a CSP is often preferred to avoid potential kinetic resolution or racemization during the derivatization step. thieme-connect.de The precision of these methods allows for the detection and quantification of minute amounts of one enantiomer in the presence of a large excess of the other, which is essential for determining high enantiomeric excess (ee). thieme-connect.de

Table 1: Illustrative HPLC Conditions for Enantiomeric Separation of Chiral Amine Derivatives This table presents typical conditions for the separation of chiral amines, analogous to derivatives of this compound, as specific data for its chiral derivatives is not prominently available.

| Parameter | Condition |

| Chiral Stationary Phase (CSP) | Immobilized Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Column Dimensions | 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Expected Outcome | Baseline resolution of the two enantiomers (Resolution > 2.0) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. researchgate.net For this compound and its derivatives, obtaining a single crystal suitable for X-ray diffraction analysis can yield fundamental structural information.

While the specific crystal structure for this compound is not readily found in published literature, analysis of closely related aniline derivatives provides insight into the expected structural features. For instance, studies on other 2,6-disubstituted anilines reveal how sterically demanding ortho substituents influence the geometry of the amine group and its participation in hydrogen bonding networks. researchgate.net Similarly, crystal structures of metal complexes incorporating ligands derived from substituted anilines show how the aniline framework coordinates to a metal center. acs.org

In a typical X-ray diffraction experiment, a single crystal is irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions are determined. mdpi.com The final refined structure provides a wealth of data, as summarized in the table below for a representative substituted aniline derivative, 2,6-dichloroaniline. cambridge.org

Table 2: Crystallographic Data for 2,6-Dichloroaniline, a Structural Analog

| Parameter | Value cambridge.org |

| Compound | 2,6-Dichloroaniline |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 11.329(2) Å |

| b = 4.1093(8) Å | |

| c = 15.445(3) Å | |

| α = 90° | |

| β = 99.96(2)° | |

| γ = 90° | |

| Molecules per Unit Cell (Z) | 4 |

Advanced Hyphenated Techniques for Complex Mixture Analysis and Reaction Monitoring

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for the analysis of complex mixtures and for real-time reaction monitoring. nih.govajrconline.org Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely used hyphenated techniques for analyzing aniline derivatives. d-nb.infochemijournal.com

Complex Mixture Analysis: In industrial and environmental contexts, this compound may be present in complex matrices containing isomers, precursors, and byproducts.

GC-MS is ideal for volatile and thermally stable aniline derivatives. The gas chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio (m/z) and fragmentation patterns. epa.govnih.gov

LC-MS is suited for less volatile or thermally labile derivatives. nih.gov Reverse-phase HPLC is commonly used for separation. The coupling is achieved through an interface, such as an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, which ionizes the analytes before they enter the mass analyzer. nih.govresearchgate.net Tandem mass spectrometry (LC-MS/MS) provides even greater selectivity and structural information by fragmenting a selected parent ion and analyzing its daughter ions. d-nb.infonih.gov

Reaction Monitoring: The synthesis of this compound and its derivatives can be monitored in real-time using advanced hyphenated techniques. This allows for the tracking of reactants, intermediates, and products as a function of time, providing valuable mechanistic insights and enabling process optimization. Techniques like Extractive Electrospray Ionization-Mass Spectrometry (EESI-MS) can directly analyze reaction mixtures with minimal sample preparation, offering a "soft" ionization that keeps fragile molecules intact for detection. nih.gov This provides a continuous stream of data on the reaction progress. nih.gov

Table 3: Overview of Hyphenated Techniques for Aniline Derivative Analysis

| Technique | Separation Method | Ionization Source | Mass Analyzer | Application |

| GC-MS | Gas Chromatography (GC) | Electron Ionization (EI) | Quadrupole, TOF | Analysis of volatile impurities and byproducts in industrial samples. epa.gov |

| LC-MS/MS | Liquid Chromatography (LC) | Electrospray (ESI) | Triple Quadrupole (QqQ) | Trace analysis of aniline derivatives in environmental water samples. d-nb.info |

| HPLC-APCI-MS | HPLC | APCI | Ion Trap | Identification of aniline-fatty acid derivatives in complex oil matrices. nih.gov |

| EESI-MS | (Direct Infusion) | EESI | Tandem MS (MS/MS) | Real-time monitoring of aniline reaction kinetics and mechanisms. nih.gov |

Future Research Directions and Emerging Applications of 2,6 Dimethyl 4 Propan 2 Yl Aniline

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of 2,6-Dimethyl-4-(propan-2-yl)aniline and related structures traditionally relies on established industrial methods, which present opportunities for innovation in the pursuit of greater efficiency and sustainability.

Current synthetic routes often involve two main strategies: the direct amination of the corresponding phenol (B47542) or the alkylation of a simpler aniline (B41778). One established method involves the catalytic amination of 4-isopropyl-2,6-dimethylphenol, where the phenolic hydroxyl group is replaced by an amino group by reacting it with ammonia (B1221849) at high temperatures (200–400°C) over a hydrogen transfer catalyst like palladium. google.com Another approach is the Friedel-Crafts alkylation of 2,6-dimethylaniline (B139824) (2,6-xylidine) with an isopropylating agent. google.com

Future research is directed towards overcoming the limitations of these methods, such as harsh reaction conditions and the use of aggressive catalysts. Key areas for exploration include:

Advanced Catalytic Systems: Development of novel solid acid catalysts or zeolites for the Friedel-Crafts isopropylation of 2,6-dimethylaniline. These catalysts could offer improved selectivity for the para-position, easier separation, and enhanced recyclability compared to traditional Lewis acids like AlCl₃, which are often used in stoichiometric amounts and generate significant waste. Aniline itself is known to form salts with Lewis acids, which can deactivate the catalyst and complicate the reaction. ncert.nic.in

Green Chemistry Approaches: Investigating biocatalytic or enzymatic pathways for the synthesis. Enzymes could offer unparalleled selectivity under mild conditions, reducing energy consumption and byproduct formation.

Flow Chemistry Processes: Adapting existing syntheses to continuous flow reactors. This could enable better control over reaction parameters (temperature, pressure, residence time), improve safety for highly exothermic reactions, and facilitate seamless scale-up. google.com

Alternative Feedstocks: Exploring synthetic routes from alternative or bio-based feedstocks, aligning with the growing demand for sustainable chemical manufacturing.

Untapped Potential in Catalytic Asymmetry and Enantioselective Transformations

The distinct steric and electronic properties of this compound make it a promising, though underutilized, building block for developing chiral ligands and catalysts for asymmetric synthesis. Aniline and its derivatives are recognized as valuable building blocks in the synthesis of pharmaceuticals and functional materials. acs.org

The steric hindrance provided by the ortho-methyl groups can create a well-defined chiral pocket around a metal center, influencing the enantioselectivity of a catalytic transformation. The para-isopropyl group can further tune the electronic properties and solubility of the resulting ligand or catalyst.

Recent advances in catalysis highlight the potential for aniline derivatives:

Chiral Phosphoric Acid (CPA) Catalysis: In CPA-catalyzed reactions, such as the para-addition of anilines to cyclic thioimidates, the structure of the aniline is crucial for achieving high enantioselectivity. acs.org Polysubstituted anilines have demonstrated excellent performance, yielding products with high enantiomeric excess (ee). acs.org This suggests that this compound could be an effective substrate in similar transformations.

Axially Chiral Ligand Synthesis: Dynamic kinetic asymmetric Buchwald-Hartwig amination has been used to synthesize axially chiral N,N-ligands from racemic heterobiaryl electrophiles and aniline derivatives. acs.org The development of new ligands derived from this compound for this and other catalytic systems is a significant area for future research.

The untapped potential lies in designing and synthesizing novel chiral ligands where this compound serves as a key structural component. These new ligands could be applied to a wide range of enantioselective transformations, including hydrogenations, C-H functionalizations, and cross-coupling reactions, potentially offering unique selectivity for challenging substrates.

Table 1: Research Findings on Enantioselective Para-Addition of Anilines to Thioimidates Catalyzed by Chiral Phosphoric Acid (CPA) This table summarizes findings from related research, indicating the potential for this compound in similar applications.

| Substrate (Aniline Derivative) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| N-phenylaniline | CPA-5 | 78 | 97 | acs.org |

| 2,4-dimethyl-N-phenylaniline | CPA-5 | quant. | 99 | acs.org |

| 4-methoxy-2-methyl-N-phenylaniline | CPA-5 | quant. | 98 | acs.org |

| 3,4-dimethyl-N-phenylaniline | CPA-5 | 99 | 98 | acs.org |

Data sourced from studies on related polysubstituted anilines, demonstrating the high efficiency and selectivity achievable in CPA-catalyzed reactions.

Integration into Advanced Materials Science Research, Including Polymers and Composites

The structural features of this compound make it an attractive candidate for integration into advanced materials, particularly polymers and composites, primarily as a stabilizer or a functional monomer.

Polymer Antioxidants and Stabilizers: Hindered aromatic amines are a major class of primary antioxidants used to protect polymers from oxidative degradation caused by heat, light, and mechanical stress. basf.com They function by scavenging free radicals, thereby interrupting the degradation cascade. uvabsorber.commdpi.com The bulky substituents on this compound enhance its stability and effectiveness as a radical scavenger. google.com Future research will focus on:

Evaluating its performance as a high-molecular-weight antioxidant to reduce migration and improve long-term stability in polymers like polyolefins and polyurethanes. basf.comuvabsorber.com

Developing methods to covalently incorporate it into polymer backbones, creating materials with built-in, non-leachable protection against degradation. google.comnih.gov

Functional Monomers for Advanced Polymers: Polyaniline (PANI) and its derivatives are conductive polymers with applications in sensors, electrochromic devices, and corrosion inhibition. rsc.orgresearchgate.net The properties of PANI can be tuned by introducing substituents onto the aniline monomer. rsc.orgresearchgate.netresearchgate.net Integrating this compound as a monomer or co-monomer could lead to new functional polymers with:

Enhanced Solubility: The alkyl groups can improve solubility in common organic solvents, facilitating processing and film formation. rsc.org

Modified Morphology and Sensing Properties: The steric bulk of the substituents influences the packing and morphology of the polymer chains, which in turn affects their electrical and sensing properties. rsc.orgresearchgate.net This opens avenues for creating new materials for chemical sensors with high sensitivity to specific analytes. rsc.orgresearchgate.net

Expanding the Scope of Computational Studies for Rational Design and Discovery

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work, saving time and resources. Expanding the use of these methods for this compound can accelerate its development in various applications.

Rational Ligand Design: Density Functional Theory (DFT) and other computational models can be used to rationally design novel chiral ligands based on the this compound scaffold. nih.gov By modeling the transition states of catalytic reactions, researchers can predict which ligand structures will lead to the highest enantioselectivity, bypassing laborious trial-and-error synthesis and screening. nih.govmit.edu

Predicting Material Properties: Computational studies can predict the electronic and physical properties of polymers derived from this aniline. nih.gov For instance, DFT calculations can estimate the band gap, conductivity, and sensor response of new polyaniline derivatives before they are synthesized. rsc.orgresearchgate.net

Understanding Reaction Mechanisms: Modeling techniques are invaluable for elucidating complex reaction mechanisms. nih.govunt.edu For example, DFT studies can investigate the adsorption energies and reaction pathways for the synthesis of the aniline on catalytic surfaces, helping to optimize reaction conditions for higher yield and selectivity. unt.edunih.gov

Future research should focus on building accurate computational models for systems incorporating this compound to pre-screen its potential in catalysis, predict the properties of novel materials, and refine synthetic processes. mit.edu

Prospects in Enabling Complex Chemical Synthesis and Process Innovation

The unique steric and electronic profile of this compound positions it as a key enabling molecule for innovation in complex synthesis and chemical processing.

Access to Sterically Congested Molecules: The compound's bulky nature can be exploited to control regioselectivity in reactions where multiple sites are available for functionalization. It serves as an ideal precursor for synthesizing sterically demanding ligands, catalysts, or final products that are inaccessible using smaller aniline derivatives.

Development of Novel One-Pot Reactions: There is a drive towards developing more efficient synthetic procedures that reduce waste and purification steps. Research into metal-free, one-pot syntheses of diarylamines from anilines and aromatic aldehydes is an example of such innovation. acs.org Applying these advanced, high-atom-economy methods to hindered substrates like this compound is a promising future direction.

Process Scalability and Intensification: The development of robust catalytic systems that utilize this aniline derivative must be paired with studies on their scalability. Demonstrating that a catalytic process can be scaled up from the lab bench to an industrial scale without a loss of efficiency or selectivity is crucial for practical application. acs.org Innovations in reactor technology, such as the use of flow chemistry, can further enhance the efficiency and safety of processes involving this compound.

By leveraging its distinct structure, chemists can develop novel synthetic strategies, create complex molecules with high precision, and design more efficient and sustainable chemical processes.

Q & A

Basic: What are the optimal synthetic routes for 2,6-Dimethyl-4-(propan-2-yl)aniline, and how can purity be validated?

Methodological Answer:

A common synthetic approach involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using 4-bromo-2,6-dimethylaniline derivatives and isopropyl boronic acids . Post-synthesis, purity validation is typically achieved via high-performance liquid chromatography (HPLC) or gas chromatography (GC) with flame ionization detection, as the compound is compatible with these techniques . Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C) should confirm structural integrity, with attention to aromatic proton splitting patterns and isopropyl group signals .

Advanced: How can researchers resolve discrepancies in NMR data when characterizing derivatives of this compound?

Methodological Answer:

Discrepancies in NMR data (e.g., unexpected splitting or shifts) often arise from steric hindrance caused by the isopropyl group or para-substituent effects. To resolve these:

- Perform 2D NMR (COSY, HSQC) to confirm proton-proton and carbon-proton correlations.

- Compare experimental data with computational predictions (DFT-based chemical shift calculations).

- Validate synthetic intermediates at each step to isolate the source of inconsistency . For example, in derivatives like 2,6-Dimethyl-4-({[tris(propan-2-yl)silyl]oxy}methyl)aniline, steric effects may downfield-shift adjacent protons .

Basic: What chromatographic methods are recommended for analyzing this compound in complex matrices?

Methodological Answer: